molecular formula C21H19FN2O6S B2516939 Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899759-91-2

Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2516939
CAS No.: 899759-91-2
M. Wt: 446.45
InChI Key: ZSJNFUHEZQVOMN-UHFFFAOYSA-N
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Description

Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H19FN2O6S and its molecular weight is 446.45. The purity is usually 95%.
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Biological Activity

Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following key components:

  • Dihydropyridazine core : Contributes to its biological activity.
  • Sulfonyl group : Enhances solubility and bioavailability.
  • Fluorophenyl substituent : May influence receptor binding and activity.

The molecular formula is C20H22FN3O5SC_{20}H_{22}FN_{3}O_{5}S, with a molecular weight of approximately 458.6 g/mol.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes such as dipeptidyl peptidase IV (DPP-IV), which is critical in glucose metabolism and is a target for type 2 diabetes treatment .
  • Anti-inflammatory Properties : Studies suggest that derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and pathways .
  • Antitumor Activity : Some related compounds have demonstrated potential in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest .

Biological Activity Data

The following table summarizes the biological activities reported for compounds with structural similarities or functional groups related to this compound.

Activity TypeCompound/AnalogIC50 Value (µM)Reference
DPP-IV InhibitionSimilar Dihydropyridazine0.018
Anti-inflammatoryPyrazole Derivative0.025
Antitumor ActivityRelated Compound0.05

Case Study 1: DPP-IV Inhibition

A study evaluated a series of beta-amino amides incorporating fused heterocycles as DPP-IV inhibitors. Among the tested compounds, one exhibited an IC50 value of 18 nM, indicating potent inhibition and potential for managing type 2 diabetes .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on pyrazole derivatives that demonstrated significant anti-inflammatory effects in murine models. The most effective compound showed superior activity compared to standard anti-inflammatory drugs like diclofenac sodium .

Case Study 3: Antitumor Efficacy

Research on related compounds has shown promising results in inhibiting cancer cell proliferation. A notable compound induced apoptosis in cancer cell lines at micromolar concentrations, highlighting the therapeutic potential of this class of compounds .

Properties

IUPAC Name

ethyl 4-(3,4-dimethylphenyl)sulfonyloxy-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O6S/c1-4-29-21(26)20-18(30-31(27,28)17-10-5-13(2)14(3)11-17)12-19(25)24(23-20)16-8-6-15(22)7-9-16/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJNFUHEZQVOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)C)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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